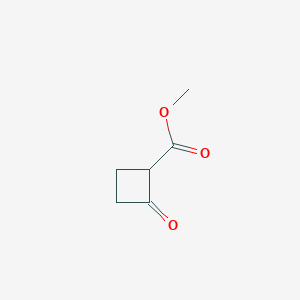
a-L-Rhamnopyranosyl bromide tribenzoate
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of a-L-Rhamnopyranosyl bromide tribenzoate typically involves the bromination of a-L-Rhamnopyranosyl tribenzoate. The reaction is carried out under controlled conditions to ensure the selective bromination of the compound . The process generally requires the use of bromine or a brominating agent in the presence of a suitable solvent, such as dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with strict control over reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: a-L-Rhamnopyranosyl bromide tribenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form a-L-Rhamnopyranosyl tribenzoate.
Oxidation Reactions: It can undergo oxidation to form corresponding oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed in acidic or basic media.
Major Products Formed:
Substitution Reactions: Products include a-L-Rhamnopyranosyl derivatives with different substituents.
Reduction Reactions: The major product is a-L-Rhamnopyranosyl tribenzoate.
Oxidation Reactions: Oxidized derivatives of this compound.
科学研究应用
a-L-Rhamnopyranosyl bromide tribenzoate has several applications in scientific research, including:
作用机制
The mechanism of action of a-L-Rhamnopyranosyl bromide tribenzoate involves its ability to participate in nucleophilic substitution reactions. The bromide group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds . This property makes it a valuable reagent in organic synthesis and glycosylation reactions .
相似化合物的比较
- a-L-Rhamnopyranosyl chloride tribenzoate
- a-L-Rhamnopyranosyl fluoride tribenzoate
- a-L-Rhamnopyranosyl iodide tribenzoate
Comparison:
- a-L-Rhamnopyranosyl chloride tribenzoate: Similar in structure but has a chloride group instead of a bromide group. It is less reactive in nucleophilic substitution reactions compared to the bromide derivative .
- a-L-Rhamnopyranosyl fluoride tribenzoate: Contains a fluoride group, making it more reactive in certain reactions due to the strong electronegativity of fluorine .
- a-L-Rhamnopyranosyl iodide tribenzoate: Has an iodide group, which is more reactive than the bromide derivative in nucleophilic substitution reactions due to the larger atomic size of iodine .
The uniqueness of a-L-Rhamnopyranosyl bromide tribenzoate lies in its balanced reactivity and stability, making it a versatile reagent in various chemical reactions and applications .
属性
IUPAC Name |
(4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQXFYBHGDPZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chloro-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3328862.png)
![1-(17-fluoro-3-oxatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-4-yl)-N-methylmethanamine](/img/structure/B3328870.png)








![Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3328937.png)

